ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate
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Overview
Description
Ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a hydrazinylidene group, which is known for its applications in various chemical reactions and biological activities.
Preparation Methods
The synthesis of ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 5-chloro-2-methylphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s hydrazinylidene group is known for its biological activity, making it useful in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl benzoate: An ester with a floral scent, used in perfumes
Biological Activity
Ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a chloro group and a hydrazone moiety, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H13Cl2N3O2, with a molecular weight of approximately 284.15 g/mol. The compound typically appears as a yellow solid and is soluble in organic solvents but exhibits limited solubility in water.
This compound exhibits biological activity primarily through its interaction with various biological targets:
- Anticoagulant Activity : Similar compounds have been noted for their ability to inhibit Factor Xa, an essential enzyme in the coagulation cascade, thereby preventing thrombin generation and fibrin formation. This mechanism positions the compound as a potential anticoagulant agent.
- Cytotoxicity : Preliminary studies indicate that hydrazone derivatives can exhibit cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups, such as chloro or methoxy substituents, enhances the cytotoxic activity by stabilizing the hydrazone bond and facilitating interactions with cellular targets .
- Drug Metabolism : The compound may also interact with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics. Understanding these interactions is crucial for assessing safety profiles in clinical applications.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Activity | Target | IC50 Value | Reference |
---|---|---|---|
Anticoagulant | Factor Xa | Not specified | |
Cytotoxicity | HCT-15 (Colon Carcinoma) | IC50 = 1.61 µg/mL | |
Interaction with CYP Enzymes | CYP1A2, CYP2C19 | Inhibition noted |
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of various hydrazone derivatives against colon carcinoma cell lines, revealing that compounds similar to this compound exhibited significant growth inhibition, suggesting potential for further development as anticancer agents .
- Pharmacological Potential : Research has indicated that derivatives of this compound could serve as intermediates in the synthesis of potent anticoagulants like Apixaban. The structure-activity relationship (SAR) analysis highlights the importance of specific functional groups in enhancing biological activity, particularly in anticoagulation and anticancer properties .
Properties
Molecular Formula |
C11H12Cl2N2O2 |
---|---|
Molecular Weight |
275.13 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-9-6-8(12)5-4-7(9)2/h4-6,14H,3H2,1-2H3/b15-10+ |
InChI Key |
MLJISRPTQOZEMA-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=CC(=C1)Cl)C)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)C)Cl |
Origin of Product |
United States |
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